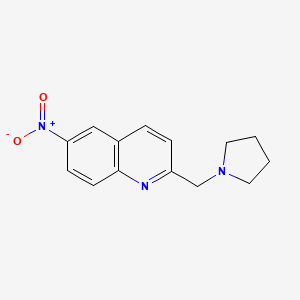
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring a formyl group and a carbonitrile group attached to a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Nitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Br2, Cl2), HNO3, H2SO4 under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry:
Material Science:
作用机制
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing various biochemical pathways.
相似化合物的比较
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Comparison:
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
- 5,6,7,8-Tetrahydro-2-naphthylamine: Features an amine group, which alters its chemical behavior and potential uses in pharmaceuticals.
- 2-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile: The presence of a fluorine atom introduces unique electronic effects, impacting its reactivity and interactions.
Uniqueness: 5-Formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the combination of its formyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
5-formyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h4-6,8,11H,1-3H2 |
InChI 键 |
IIWBLHFCFKBMTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


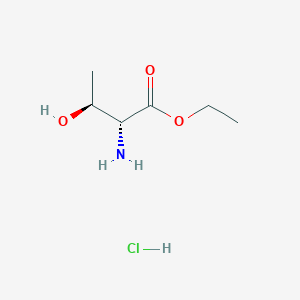
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
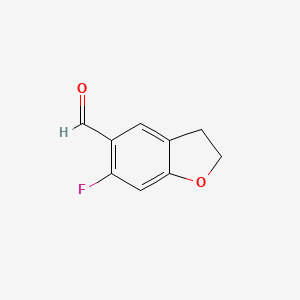
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
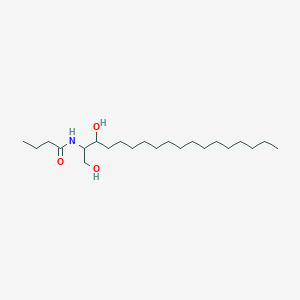

![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
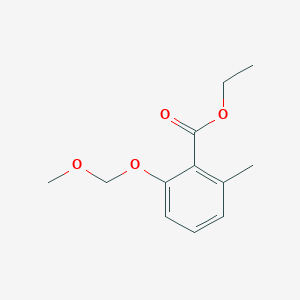
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
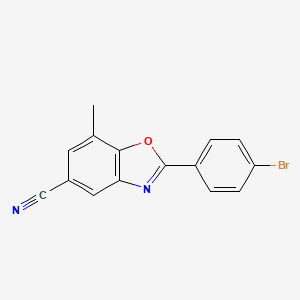
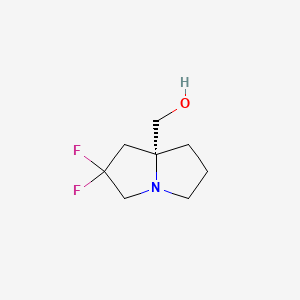
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
